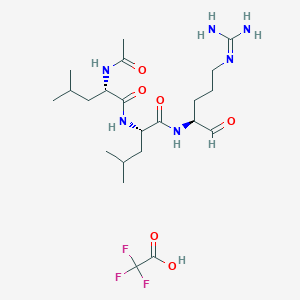

Leupeptin trifluoroacetate salt

Description

Historical Discovery and Evolution in Protease Inhibition Research

The journey of leupeptin (B1674832) began with its discovery in 1969 from the culture filtrates of various Streptomyces species, a genus of bacteria belonging to the Actinobacteria group. google.com Early studies identified it as a small peptide aldehyde with antiproteolytic activity. google.com Leupeptin is a natural product, specifically a tripeptide with the sequence N-acetyl-L-leucyl-L-leucyl-L-argininal. wikipedia.org It is produced by various species of actinomycetes. nih.gov

A key feature of leupeptin's structure is the aldehyde group at its C-terminus instead of the typical carboxyl group found in most peptides. google.comsigmaaldrich.com This terminal aldehyde is crucial for its inhibitory function, as it forms a covalent hemiacetal adduct with the hydroxyl group of serine residues in the active sites of target proteases. nih.govsigmaaldrich.comnih.govdiva-portal.org Research into the biosynthesis of leupeptin has revealed that it involves a non-ribosomal peptide synthase (NRPS) and a reductase enzyme that reduces the terminal carboxylate group to an aldehyde. google.comnih.gov The specificity of leupeptin is largely attributed to its Leu-Leu-Argininal sequence. nih.govnih.govdiva-portal.org

Significance as a Broad-Spectrum Protease Inhibitor in Research Contexts

Leupeptin is recognized as a broad-spectrum, competitive, and reversible protease inhibitor. google.comwikipedia.orgcephamls.com Its primary targets are serine, cysteine, and threonine proteases. wikipedia.orgnih.gov This inhibitory action prevents the degradation of proteins in various experimental settings, which is critical when studying enzymatic reactions or preserving proteins in cell lysates. wikipedia.orgontosight.ai When cells are lysed for in vitro studies, proteases are released from compartments like lysosomes, and without inhibitors like leupeptin, they would degrade the proteins of interest, compromising experimental results. wikipedia.org

The compound effectively inhibits a range of proteases including trypsin, plasmin, papain, calpain, and cathepsins B, H, and L. cephamls.comscbt.comsigmaaldrich.com However, its inhibitory action is not universal; it does not significantly affect proteases such as α-chymotrypsin, thrombin, pepsin, and cathepsins A and D. wikipedia.orgcephamls.comsigmaaldrich.com This specificity allows researchers to target particular protease families. The potency of leupeptin as an inhibitor is demonstrated by its low inhibition constants (Ki) for certain enzymes, such as 3.5 nM for trypsin and 4.1 nM for cathepsin B. wikipedia.org

Table 1: Spectrum of Protease Inhibition by Leupeptin

| Inhibited Proteases | Proteases Not Inhibited |

|---|---|

| Trypsin wikipedia.orgontosight.ai | α-Chymotrypsin wikipedia.orgcephamls.com |

| Plasmin wikipedia.orgontosight.ai | Thrombin wikipedia.orgcephamls.com |

| Papain cephamls.comsigmaaldrich.com | Pepsin cephamls.comsigmaaldrich.com |

| Calpain cephamls.comontosight.ai | Cathepsin A cephamls.comsigmaaldrich.com |

| Cathepsin B ontosight.aiontosight.ai | Cathepsin D cephamls.comsigmaaldrich.com |

| Cathepsin H cephamls.com | Elastase sigmaaldrich.com |

| Cathepsin L cephamls.com | Renin sigmaaldrich.com |

| Kallikrein wikipedia.orgsigmaaldrich.com | Thermolysin sigmaaldrich.com |

| Proteinase K sigmaaldrich.com |

Overview of Leupeptin Trifluoroacetate (B77799) Salt as a Research Reagent

In a laboratory setting, leupeptin is commonly supplied as a trifluoroacetate (TFA) salt. scbt.comsigmaaldrich.com This form is a result of the purification process, often involving reversed-phase high-performance liquid chromatography (HPLC) where trifluoroacetic acid is used as a solvent. nih.gov Leupeptin trifluoroacetate salt is a white powder soluble in water, ethanol, acetic acid, and dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgsigmaaldrich.comnih.gov

Researchers typically prepare a stock solution, for instance, by dissolving the salt in water, which can then be added to lysis buffers or other solutions to an effective working concentration, generally between 10-100 μM. cephamls.comsigmaaldrich.com Aqueous stock solutions are stable for about one week at 4°C or for several months when stored in aliquots at -20°C. wikipedia.orgsigmaaldrich.comsigmaaldrich.com It is a standard component in protease inhibitor cocktails used for procedures like western blotting, immunoprecipitation, and chromatin immunoprecipitation (ChIP). cephamls.comnih.gov

It is noteworthy that the trifluoroacetate counterion itself may not be inert. Some studies have indicated that TFA can have biological effects, potentially confounding experimental results when using peptides purified as TFA salts at high concentrations. nih.govbiorxiv.org

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Alternate Name | Acetyl-Leu-Leu-Arg-al TFA scbt.com |

| CAS Number | 147385-61-3 scbt.com |

| Molecular Formula | C20H38N6O4•C2HF3O2 scbt.com |

| Molecular Weight | 540.58 g/mol scbt.com |

| Form | Powder sigmaaldrich.com |

| Purity | ≥90% (HPLC) scbt.comsigmaaldrich.com |

| Storage Temperature | -20°C sigmaaldrich.comsigmaaldrich.com |

Properties

CAS No. |

147385-61-3 |

|---|---|

Molecular Formula |

C22H39F3N6O6 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H38N6O4.C2HF3O2/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;3-2(4,5)1(6)7/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H,6,7) |

InChI Key |

WUHGBZVQELGOMH-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Applications in in Vivo Research Models

Elucidating Disease Pathomechanisms in Animal Models

Leupeptin's ability to inhibit proteases has made it a key compound in studying the progression of numerous diseases in animal models.

In the field of neurodegenerative diseases, such as Alzheimer's and Parkinson's, mitochondrial dysfunction is a critical factor. nih.gov Cyclophilin D (CypD), a protein in the mitochondrial matrix, plays a significant role in this dysfunction by regulating the mitochondrial permeability transition pore (mPTP). nih.govaginganddisease.orgfrontiersin.org Studies have shown that increased levels of CypD are present in the brains of Alzheimer's disease models. frontiersin.org The use of leupeptin (B1674832) in these models helps to investigate the downstream effects of protease activity in the neurodegenerative process. While direct studies linking leupeptin trifluoroacetate (B77799) salt to Cyclophilin D-dependent neurotoxicity are not prevalent, the compound is used to inhibit general protease activity, allowing for the specific roles of other pathways to be delineated. For instance, research has shown that trifluoroacetic acid (TFA), a metabolite of some anesthetics, can induce cognitive impairment through a CypD-dependent mechanism. aginganddisease.org In such studies, protease inhibitors like leupeptin are often included in lysis buffers during tissue processing to prevent protein degradation and ensure accurate measurement of proteins like CypD. aginganddisease.org

Leupeptin has been shown to be effective in protecting sensory hair cells in the inner ear from acoustic trauma. nih.gov In animal models, infusion of leupeptin into the inner ear significantly reduced sensory cell loss after exposure to loud noise. nih.gov This protective effect is attributed to its inhibition of calpains, a family of calcium-activated proteases that are activated by acoustic overstimulation and contribute to cochlear degeneration. nih.gov However, leupeptin did not show a protective effect against hair cell loss induced by the ototoxic drug carboplatin. nih.gov Further research has confirmed that leupeptin can reduce hearing loss resulting from impulse noise, such as that from a rifle. nih.gov

Table 1: Effect of Leupeptin on Acoustic Trauma in Animal Models

| Model | Treatment | Outcome | Reference |

|---|---|---|---|

| Chinchilla | Leupeptin infusion into the inner ear | Significant reduction in sensory hair cell loss after acoustic overstimulation | nih.gov |

| Fat Sand Rats | Leupeptin application to the middle ear cavity | Significant reduction in threshold shift (hearing loss) after exposure to impulse noise | nih.gov |

The role of proteases in cancer progression is well-established, as they are involved in processes like extracellular matrix degradation, invasion, and metastasis. nih.gov Leupeptin, by inhibiting proteases such as cathepsins, is utilized in preclinical cancer models to probe these mechanisms. nih.gov For example, in mouse models of breast cancer, the inhibition of calpains, a target of leupeptin, has been shown to suppress tumorigenesis and sensitize cancer cells to chemotherapy. nih.gov While many studies use leupeptin as a tool in the laboratory analysis of tumor tissues, its direct application in living models helps to understand the in vivo consequences of protease inhibition on tumor growth. aacrjournals.orgrupress.org For instance, research has explored the use of protease inhibitors to modulate the tumor microenvironment and enhance anti-tumor immunity.

Leupeptin has been employed in the study of infectious diseases, particularly those caused by parasites. In models of Chagas disease, caused by the parasite Trypanosoma cruzi, leupeptin is used to inhibit parasite-derived and host cell proteases to understand their roles in infection and disease progression. nih.govplos.orgplos.org For instance, studies have investigated the host's signaling response to chronic T. cruzi infection at the proteome and phospho-proteome levels, where protease inhibitors like leupeptin are essential for sample preparation to ensure the integrity of the proteins being studied. plos.org Furthermore, research into the parasite's own proteases and their inhibitors, such as the ecotin-like inhibitor ISP2, helps to understand how the parasite modulates the host's immune response and inflammatory processes. nih.gov

Leupeptin has been investigated for its anti-inflammatory and immunomodulatory properties. researchgate.net In studies using lipopolysaccharide (LPS)-stimulated macrophages, leupeptin treatment has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). researchgate.netresearchgate.net It also modulates the expression of various cytokines and enzymes involved in the inflammatory response. researchgate.netresearchgate.net Furthermore, leupeptin can influence the adaptive immune response by affecting the proliferation of lymphocytes and the balance of T-helper cell (Th1/Th2) cytokines. researchgate.netresearchgate.net These findings suggest that leupeptin can be a valuable tool for studying and potentially modulating immune-mediated responses in inflammatory disorders. researchgate.netresearchgate.net

Table 2: Immunomodulatory Effects of Leupeptin in Macrophages

| Parameter | Effect of Leupeptin Treatment | Reference |

|---|---|---|

| NO Production | Inhibition | researchgate.netresearchgate.net |

| ROS Production | Inhibition | researchgate.netresearchgate.net |

| Phagocytosis Activity | Inhibition | researchgate.netresearchgate.net |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduction | researchgate.netresearchgate.net |

| Anti-inflammatory Cytokine (IL-10) | Increased ratio relative to pro-inflammatory cytokines | researchgate.netresearchgate.net |

Assessment of Protein Turnover and Degradation in Organisms

Leupeptin is a crucial tool for studying macroautophagy, or autophagy, a fundamental cellular process for degrading and recycling cellular components. nih.govtandfonline.comnih.gov By inhibiting lysosomal proteases, leupeptin allows for the accumulation of autophagic vesicles and their cargo, such as the protein LC3b. nih.govtandfonline.comnih.gov This accumulation can be quantified to measure the rate of autophagic flux in vivo. nih.govtandfonline.comnih.gov Studies in mice have utilized a leupeptin-based assay to characterize basal autophagic flux in different organs, finding the highest rates in the liver and the lowest in the spleen. nih.govtandfonline.comnih.gov This method has also been used to demonstrate that nutrient starvation increases autophagic flux, while refeeding suppresses it. nih.govtandfonline.comnih.gov

Table 3: Leupeptin-Based Assay for In Vivo Autophagic Flux

| Condition | Effect on Autophagic Flux (LC3b-II turnover) | Reference |

|---|---|---|

| Basal (ad libitum fed) | Organ-dependent, highest in liver | nih.govtandfonline.comnih.gov |

| Nutrient Starvation | Increased | nih.govtandfonline.comnih.gov |

| Refeeding after Starvation | Suppressed | nih.govtandfonline.comnih.gov |

Monitoring Macroautophagic Flux in Vivo

Macroautophagy, a cellular recycling process, is crucial for maintaining cellular homeostasis. The quantification of macroautophagic flux, which represents the rate of degradation of cellular components by this pathway, has been a significant challenge in in vivo studies. Leupeptin has been instrumental in the development of a quantitative assay to measure this flux. nih.govnih.gov

This assay is based on the principle that leupeptin, by inhibiting lysosomal proteases, leads to the accumulation of proteins that are normally degraded through autophagy, such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). nih.govnih.gov The rate of LC3-II accumulation following leupeptin administration serves as a direct measure of macroautophagic flux. nih.gov

Research Findings:

Studies in mice have demonstrated the utility of this leupeptin-based assay in characterizing basal macroautophagic flux across different organs. The liver exhibits the highest rate of LC3-II accumulation after leupeptin treatment, indicating a high level of basal autophagy, while the spleen shows the lowest rate. nih.govtandfonline.com This organ-specific difference in autophagic activity highlights the varying metabolic demands and homeostatic pressures faced by different tissues.

The leupeptin assay has also been validated by examining its sensitivity to known modulators of autophagy. For instance, nutrient starvation, a potent inducer of autophagy, significantly increases LC3-II turnover in the liver as measured by this assay. nih.govtandfonline.com Conversely, refeeding after a period of starvation suppresses macroautophagic flux. nih.govtandfonline.com Furthermore, in genetically modified mice with reduced levels of the essential autophagy protein Beclin 1, the leupeptin-based assay correctly identified a decrease in basal macroautophagic flux. nih.govtandfonline.com

Table 1: Basal Macroautophagic Flux in Different Mouse Organs Measured by Leupeptin-Induced LC3b-II Accumulation

| Organ | Mean LC3b-II Content (ng/mg protein) 60 minutes post-leupeptin |

| Liver | 37.90 |

| Heart | Data not available |

| Kidney | Data not available |

| Spleen | Lowest accumulation observed |

| Data derived from a study on basal LC3b turnover in different mouse organs. researchgate.net |

Table 2: Effect of Nutritional Status on Macroautophagic Flux in Mouse Liver

| Condition | Mean LC3b-II Turnover (ng/mg total protein) | Percentage Increase Compared to Control |

| Control (Fed) | 37.90 | N/A |

| Starved | 53.94 | 45% |

| Data from a study validating the leupeptin assay for measuring macroautophagy regulation in vivo. nih.gov |

Evaluating Proteolytic Activities in Specific Organs and Tissues

Leupeptin's inhibitory action extends to a variety of proteases, including calpains and certain cathepsins, making it a useful probe for studying their roles in both physiological and pathological processes in vivo.

Research Findings:

In models of motoneuron degeneration, leupeptin has been shown to have a protective effect. nih.gov Treatment with leupeptin improved the survival of motoneurons following excitotoxic injury in vitro. nih.gov In an in vivo model of sciatic nerve crush in rats, local application of leupeptin led to a significant long-term improvement in motoneuron survival. nih.gov This enhanced survival was associated with improved muscle function, suggesting that the inhibition of proteases like calpains can mitigate neuronal damage and promote functional recovery. nih.gov

However, the in vivo effects of leupeptin on proteolytic activities can be complex. In a study on mouse skeletal muscle, repeated administration of leupeptin, a known in vitro inhibitor of cathepsin B, paradoxically led to an increase in the activity of cathepsins B, C, and D. nih.gov This suggests an adaptive response of the tissue to the presence of the protease inhibitor. nih.gov Despite these changes in enzyme activity, leupeptin did not impede the repair process of skeletal muscle after exercise-induced injury. nih.gov

In the context of ventilator-induced diaphragm dysfunction, leupeptin administration has been shown to be beneficial. atsjournals.org Prolonged mechanical ventilation leads to increased calpain and cathepsin B activity in the diaphragm, resulting in muscle atrophy and contractile dysfunction. atsjournals.org Treatment with leupeptin prevented this increase in protease activity, thereby preserving diaphragm muscle fiber size and contractile function. atsjournals.orgebi.ac.uk

Table 3: Effect of Leupeptin on Motoneuron Survival and Muscle Function In Vivo

| Treatment Group | Motoneuron Survival (%) | Surviving Motor Units (Soleus Muscle) |

| Untreated (Nerve Crush) | 30% | 14.6 |

| Leupeptin-Treated (Nerve Crush) | 43% | 20.8 |

| Data from a study on the effect of leupeptin on motoneuron survival and muscle function following nerve injury. nih.gov |

Table 4: Effect of Leupeptin on Protease Activity in Rat Diaphragm during Mechanical Ventilation

| Condition | Diaphragmatic Cathepsin B Activity (vs. Control) | Diaphragmatic Calpain Activity (vs. Control) |

| Mechanical Ventilation (Saline) | +90% | Significantly higher |

| Mechanical Ventilation (Leupeptin) | No significant difference | Abolished increase |

| Data from a study on the prevention of ventilator-induced diaphragm dysfunction by leupeptin. atsjournals.org |

Advanced Research Considerations and Methodologies Utilizing Leupeptin Trifluoroacetate Salt

Analytical Characterization and Quality Control for Research Applications

Ensuring the purity and stability of leupeptin (B1674832) trifluoroacetate (B77799) salt is paramount for obtaining reproducible and reliable experimental results. Its unique chemical structure presents specific challenges and considerations for quality control.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of leupeptin trifluoroacetate salt. However, analysis of this compound is complicated by its existence in multiple forms in solution. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com The C-terminal aldehyde group is highly reactive and can equilibrate between several structures, leading to multiple peaks on an HPLC chromatogram even for a pure sample. sigmaaldrich.comscientificlabs.co.ukmerckmillipore.com

These forms include:

The free aldehyde.

A hydrated gem-diol form, resulting from the addition of water across the aldehyde.

A cyclic carbinolamine, formed by an intramolecular reaction between the aldehyde and the guanidino group of the arginine residue. researchgate.net

This equilibrium of tautomeric isomers is a key characteristic of leupeptin in aqueous solutions. sigmaaldrich.comsigmaaldrich.com Furthermore, a significant contaminating species is racemized leupeptin. sigmaaldrich.comsigmaaldrich.com The primary mechanism of leupeptin inactivation involves the racemization of the C-terminal L-argininal moiety to D-argininal. merckmillipore.com The D-arginal form is reportedly inactive as a protease inhibitor. merckmillipore.com Therefore, quality control via HPLC must not only quantify the total purity but also be able to resolve and identify peaks corresponding to these different chemical entities to ensure the potency of the research material.

Table 1: Chemical Species of Leupeptin in Solution Detectable by HPLC

| Chemical Species | Description | Implication for Research |

|---|---|---|

| Free Aldehyde | The active form that covalently interacts with the protease active site. | Essential for inhibitory activity. |

| Hydrated Gem-diol | Reversible hydrate (B1144303) of the terminal aldehyde, in equilibrium with the active form. | Can affect quantification if not accounted for; readily converts to the active aldehyde. |

| Cyclic Carbinolamine | Intramolecular cyclized form, in equilibrium with the active form. researchgate.net | Part of the equilibrium mixture in solution; its presence is expected. |

| Racemized (D-argininal) Form | Leupeptin with a D-argininal C-terminus instead of the natural L-form. merckmillipore.com | An inactive contaminant that reduces the effective concentration of the inhibitor. sigmaaldrich.comsigmaaldrich.commerckmillipore.com |

| Oxidized (Carboxylate) Form | The aldehyde group is oxidized to a carboxylic acid. | Possesses some, albeit reduced, inhibitory activity compared to the aldehyde form. merckmillipore.comnih.gov |

The stability of this compound is highly dependent on its storage conditions, both as a solid and in solution. The reactive aldehyde group makes it susceptible to degradation.

As a lyophilized powder, this compound is stable for years when stored at –20°C. researchgate.net However, once dissolved, its stability decreases significantly. Aqueous solutions at working concentrations (10-100 µM) are stable for only a few hours. sigmaaldrich.comscientificlabs.co.uk For short-term use over several hours, stock solutions should be kept on ice. merckmillipore.com

For longer-term storage, aqueous stock solutions (e.g., 10 mM) are reported to be stable for up to one week at 4°C and for several months (up to 6 months) at –20°C. sigmaaldrich.comsigmaaldrich.commerckmillipore.com It is crucial to minimize freeze-thaw cycles, which can accelerate degradation. The instability in solution is primarily due to the potential for oxidation of the aldehyde group and racemization. merckmillipore.com

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Reported Stability | Reference(s) |

|---|---|---|---|

| Lyophilized Powder | –20°C | ≥ 4 years | researchgate.net |

| Aqueous Stock Solution | –20°C | Up to 6 months | sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com |

| Aqueous Stock Solution | 4°C | Approx. 1 week | merckmillipore.com |

| Working Solution (Aqueous) | 4°C (on ice) | A few hours | sigmaaldrich.comscientificlabs.co.ukmerckmillipore.com |

Comparative Research with Alternative Protease Inhibitors

Leupeptin is a broad-spectrum inhibitor, but with a defined range of targets. It effectively inhibits many serine proteases (like trypsin, plasmin, and calpain) and cysteine proteases (like papain and cathepsin B). sigmaaldrich.comserva.de However, it does not significantly inhibit other proteases such as pepsin, cathepsins A and D, thrombin, or α-chymotrypsin. sigmaaldrich.comscientificlabs.co.uk This specificity is a key consideration in its experimental use.

Leupeptin acts as a reversible, competitive inhibitor by forming a covalent hemiacetal adduct between its aldehyde group and the hydroxyl group of the active site serine residue or the thiol group of the active site cysteine residue. serva.de This mechanism differs from irreversible inhibitors like PMSF (Phenylmethylsulfonyl fluoride) or 3,4-Dichloroisocoumarin, which form stable, essentially permanent covalent bonds. medchemexpress.com

In a study comparing inhibitors for the SARS-CoV-2 main protease (3CL Mpro), a cysteine protease, leupeptin was found to have a significantly weaker binding affinity (IC50 of 92 μM) compared to repurposed clinical protease inhibitors like boceprevir (B1684563) (IC50 of 3.1 μM) and narlaprevir (B1676965) (IC50 of 5.1 μM). nih.gov This highlights that while leupeptin is a useful tool, more potent and specific inhibitors may be available or can be designed for certain targets.

Table 3: Comparison of Leupeptin with Other Common Protease Inhibitors

| Inhibitor | Target Protease Class(es) | Mechanism of Action | Reversibility | Notes |

|---|---|---|---|---|

| Leupeptin | Serine, Cysteine | Covalent hemiacetal/thiohemiacetal formation serva.de | Reversible | Broad spectrum but does not inhibit all proteases within its target classes. sigmaaldrich.com |

| PMSF | Serine | Irreversible sulfonylation of active site serine | Irreversible | Unstable in aqueous solutions; has broad reactivity. medchemexpress.com |

| AEBSF HCl | Serine | Irreversible sulfonylation of active site serine | Irreversible | More stable in aqueous solution than PMSF. medchemexpress.com |

| Chymostatin | Serine (Chymotrypsin-like) | Reversible aldehyde inhibitor | Reversible | More specific for chymotrypsin-like proteases. mdpi.com |

| Boceprevir | Serine, Cysteine | Covalent ketoamide adduct | Reversible, slow | A clinical drug that shows potent inhibition of certain viral proteases. nih.gov |

Chemical Biology Approaches: Synthesis of Analogs and Probes

The core structure of leupeptin serves as a valuable scaffold for chemical biologists to design and synthesize novel molecular tools for studying protease function.

The natural Leu-Leu-Arg sequence of leupeptin provides a degree of specificity, primarily targeting proteases that cleave after basic residues like arginine. nih.govnih.gov However, this specificity can be further refined. Researchers have synthesized leupeptin analogues to enhance potency, alter specificity, or introduce new functionalities.

One common strategy involves modifying the N-terminus. The natural N-acetyl cap can be replaced with other groups, such as a 6-aminohexanoic acid (Ahx) group. nih.govnih.govdiva-portal.org This modification introduces a primary amine handle, which allows for subsequent conjugation to other molecules or surfaces without significantly compromising the inhibitory activity. nih.govnih.gov

Another key modification targets the C-terminal aldehyde. While essential for the canonical inhibitory mechanism, replacing it with a C-terminal carboxyl group (COOH) has been explored. diva-portal.orgdiva-portal.org This oxidized form, which is also the natural biosynthetic precursor, retains some inhibitory function, though it is less potent than the aldehyde. nih.govdiva-portal.org Such analogues are more straightforward to prepare using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov

The ability to synthesize modified leupeptin analogues opens the door to creating powerful affinity probes for isolating and identifying proteases from complex biological mixtures. By utilizing analogues with a reactive handle, such as the Ahx-modified leupeptins, the inhibitor can be immobilized on a solid support like agarose (B213101) beads. nih.govdiva-portal.org

This leupeptin-functionalized resin can then be used in affinity chromatography protocols. When a cell lysate or other biological sample is passed over the resin, proteases that bind to leupeptin will be captured. After washing away non-specifically bound proteins, the captured proteases can be eluted and identified using techniques like mass spectrometry. This approach is invaluable for "protease fishing" to discover which proteases are active under specific cellular conditions.

Furthermore, the covalent-binding nature of leupeptin makes it an ideal candidate for designing activity-based probes (ABPs). An ABP typically consists of a reactive group (the "warhead," in this case, the leupeptin aldehyde), a specificity element (the peptide sequence), and a reporter tag (e.g., a fluorophore or biotin). When introduced to a sample, the ABP will only label active proteases, providing a direct readout of enzyme function rather than just protein abundance.

Integration within High-Throughput Screening and Proteomic Workflows

This compound is an essential tool in advanced biochemical and cellular research, particularly within high-throughput screening (HTS) and proteomic workflows. As a potent, reversible, and competitive inhibitor of a broad range of serine and cysteine proteases, it plays a critical role in preserving the integrity of protein samples and in the elucidation of specific protease functions. wikipedia.orgcephamls.com Its utility stems from its ability to prevent unwanted proteolytic degradation by enzymes released during cell lysis, ensuring that the protein landscape under investigation remains representative of the in vivo state. wikipedia.org Leupeptin is known to inhibit proteases such as trypsin, plasmin, calpain, and cathepsins. cephamls.comsigmaaldrich.commpbio.com This characteristic is fundamental for the accuracy and reproducibility of large-scale screening and proteomic analyses.

Screening for Novel Protease Substrates

The identification of novel substrates for specific proteases is a key objective in understanding their biological roles. This compound is instrumental in these screening methodologies, not as a direct screening agent, but as a crucial control and validation tool. Its inhibitory action helps to confirm that the cleavage of a potential substrate is mediated by the specific protease of interest.

In a typical workflow, researchers might use a library of potential substrates, such as fluorogenic peptides, and expose them to a purified protease. nih.gov To validate that the observed activity is from the target enzyme, a parallel experiment is run in the presence of an inhibitor. A significant reduction in substrate cleavage in the presence of leupeptin confirms that the activity is from a leupeptin-sensitive serine or cysteine protease. nih.gov

For example, in the development of a diagnostic method for Porphyromonas gingivalis, researchers screened a library of fluorogenic dipeptides to find specific substrates for gingipains, a group of proteases unique to this bacterium. nih.gov To confirm that the cleavage was indeed mediated by gingipains, the proteolytic activity was measured in the presence of various inhibitors. The addition of leupeptin caused a marked decrease in the cleavage of the identified substrates, thereby validating the specificity of the assay. nih.gov

Methodologies for identifying protease-substrate pairs often rely on comparing the proteome of a wild-type system versus one where the protease is inhibited or genetically knocked out. oup.com Leupeptin can be used as a chemical inhibitor in such studies to attribute specific cleavage events to the activity of the targeted proteases. oup.com High-throughput methods like substrate phage display, which are used to define the substrate specificity of individual proteases, also benefit from the use of specific inhibitors like leupeptin to dissect the activity of the enzyme's catalytic cleft. nih.gov

Table 1: Role of Leupeptin in Protease Substrate Screening

| Methodology | Role of this compound | Research Finding Example | Citation |

|---|---|---|---|

| Fluorogenic Peptide Library Screening | Confirmatory inhibitor to validate that substrate cleavage is mediated by a target serine or cysteine protease. | Used to confirm that cleavage of specific dipeptide substrates was mediated by P. gingivalis gingipains. | nih.gov |

| Proteomic Comparison (WT vs. Inhibited) | Chemical tool to inhibit protease activity, allowing for the identification of specific cleavage products that are absent in the treated sample. | Serves as a key component in guidelines for identifying bona fide protease-substrate pairs by observing reduced substrate cleavage upon chemical inhibition. | oup.com |

| Substrate Phage Display | Used to define the fine substrate recognition profile of individual proteases by inhibiting the catalytic cleft. | Adapted for a semi-automated, high-throughput platform to allow for precise comparisons among related proteases. | nih.gov |

Functional Proteomics to Identify Protease-Dependent Processes

Functional proteomics aims to understand the roles of proteins in biological processes on a global scale. A major challenge in these studies is the prevention of artifactual protein degradation during sample preparation. wikipedia.orglcms.cz When cells are lysed, proteases are released from cellular compartments like lysosomes and can rapidly degrade other proteins in the mixture, leading to a misrepresentation of the cellular proteome. wikipedia.org

This compound is a standard component of lysis buffers used in a wide array of proteomic workflows to counteract this issue. mdpi.comscispace.comnih.gov By inhibiting a broad spectrum of serine and cysteine proteases at effective concentrations typically ranging from 1 to 10 µM, leupeptin helps to preserve the native state of proteins and their post-translational modifications (PTMs). wikipedia.orgmdpi.com This preservation is critical for accurately identifying and quantifying proteins and their modifications, which is essential for understanding protease-dependent cellular processes like apoptosis, signal transduction, and protein turnover. stanford.edu

In quantitative proteomic workflows, such as those using isobaric tags for relative and absolute quantitation (iTRAQ) or stable isotope labeling, the inclusion of leupeptin in the initial lysis buffer is a prerequisite for reliable results. scispace.com For instance, in studies of the developing murine brain proteome and phosphoproteome, leupeptin was included in the urea-based lysis buffer to ensure the integrity of the extracted proteins and phosphopeptides, allowing for accurate developmental profiling. mdpi.com Similarly, in activity-based protein profiling (ABPP), which uses chemical probes to assess the functional state of enzymes, leupeptin is used to prevent background proteolysis, thereby ensuring that the detected activity is from the specific enzymes being targeted. stanford.edu

Table 2: Application of Leupeptin in Proteomic Lysis Buffers

| Proteomic Workflow | Lysis Buffer Component | Purpose | Example Study | Citation |

|---|---|---|---|---|

| Quantitative Neuroproteomics | Urea Lysis Buffer | To prevent degradation and preserve the phosphoproteome during analysis of the developing murine brain. | Included at 10 µg/mL in a buffer for studying developmental protein expression. | mdpi.com |

| iTRAQ-based Shotgun Proteomics | Alternative Lysis Buffer (containing detergents) | To inhibit proteases when extracting hydrophobic proteins for quantitative analysis. | A cocktail including 2 µg/mL leupeptin is recommended for analyzing neuronal systems. | scispace.com |

| High-Throughput HX-MS | Urea Lysis Buffer | To maintain protein integrity during sample preparation for hydrogen-deuterium exchange mass spectrometry. | Used at 10 µg/mL in the lysis of Jurkat cells for high-throughput peptide exchange rate determination. | nih.gov |

| General Proteomics | Ice-Cold Lysis Buffer | To harvest cells for western immunoblotting and immunoprecipitation while preventing protein degradation. | Standard component of lysis buffers for protein analysis. | cephamls.com |

Future Directions and Emerging Research Avenues

Development of Next-Generation Leupeptin-Derived Research Tools

The core structure of leupeptin (B1674832) provides a versatile scaffold for the development of next-generation research tools. Scientists are actively pursuing the synthesis of leupeptin analogues with modified properties to enhance their utility in various applications.

One area of focus is the creation of analogues with altered inhibitory profiles. For instance, researchers have investigated the effects of modifying the C-terminal aldehyde group, which is crucial for its inhibitory function. nih.govdiva-portal.org Studies have shown that the oxidized form of leupeptin, corresponding to its natural precursor, retains inhibitory properties, albeit to a lesser extent than the original molecule. nih.govdiva-portal.org Furthermore, new synthetic leupeptin analogues have been prepared using solid-phase peptide synthesis (SPPS), a technique that allows for the straightforward creation of smaller peptides with inhibitory effects. nih.govdiva-portal.org These synthetic approaches enable the introduction of different functional groups, such as replacing the N-terminal acetyl group with a 6-aminohexanoyl group to facilitate conjugation to other molecules or surfaces. diva-portal.org

The development of fluorescently tagged or biotinylated leupeptin derivatives is another promising direction. These modified inhibitors can be used as probes to visualize the localization of active proteases within cells or to isolate and identify protease-containing complexes. Such tools are invaluable for studying the dynamic regulation of protease activity in various cellular processes.

Furthermore, efforts are underway to create leupeptin-based inhibitors with improved cell permeability and specificity. While leupeptin is a broad-spectrum inhibitor, designing analogues that selectively target specific protease families or even individual proteases would be a significant advancement. researchgate.net This could involve the rational design of peptidomimetics that mimic the structural features of leupeptin's interaction with its target enzymes. researchgate.net

Exploration of Untargeted Biological Effects and Off-Target Interactions

While leupeptin is primarily known for its protease inhibitory activity, its broader biological effects and potential off-target interactions are areas of growing interest. Understanding these untargeted effects is crucial for the accurate interpretation of experimental results and for identifying potential new therapeutic applications.

Leupeptin's influence extends beyond simple protease inhibition to impact complex cellular processes like autophagy and proteostasis. nih.govacs.org For example, some studies have investigated the off-target effects of small molecule inhibitors, including those with structural similarities to leupeptin, on autophagy, a cellular recycling process. nih.gov It has been observed that some allosteric inhibitors can accumulate in lysosomes and disrupt autophagic flux independently of their primary target. nih.gov This highlights the importance of considering the physicochemical properties of inhibitors and their potential to interact with cellular compartments.

Moreover, the use of proteomics-based approaches is enabling a more comprehensive analysis of leupeptin's impact on the cellular proteome. biorxiv.org Techniques like Stability of Proteins from Rates of Oxidation (SPROX) can reveal how small molecules like leupeptin modulate protein stability and interactions on a proteome-wide scale. biorxiv.org Such untargeted analyses can uncover previously unknown protein binders and cellular pathways affected by leupeptin, providing a more holistic view of its biological activity. biorxiv.org It is also important to note that while leupeptin is a potent inhibitor of certain proteases, it does not inhibit others like α-chymotrypsin or thrombin. wikipedia.org This selectivity, or lack thereof for broad-spectrum inhibitors, can lead to complex downstream effects as the inhibition of one set of proteases may indirectly influence the activity of others. The lack of precise target identification for some broad-spectrum inhibitors can lead to off-target effects and potential adverse clinical events. mdpi.com

Advanced Structural Biology of Leupeptin-Protease Complexes for Rational Design

The rational design of novel and more specific protease inhibitors heavily relies on a detailed understanding of the molecular interactions between leupeptin and its target enzymes. High-resolution crystal structures of leupeptin in complex with various proteases provide invaluable insights into the structural basis of its inhibitory mechanism.

X-ray crystallography studies have elucidated the binding modes of leupeptin with several proteases, including trypsin, calpain, and the main protease (Mpro) of SARS-CoV-2. researchgate.netpnas.orgrcsb.orgnih.gov These structures reveal that the C-terminal aldehyde group of leupeptin forms a covalent hemiacetal bond with the active site serine or cysteine residue of the protease. nih.govpnas.org For instance, the crystal structure of the leupeptin-trypsin complex, refined to a resolution of 1.14 Å, provides a detailed snapshot of the tetrahedral intermediate formed during catalysis. pnas.orgrcsb.org

Table 1: Structural Details of Leupeptin-Protease Complexes

| Protease | PDB ID | Resolution (Å) | Key Interacting Residues |

| Trypsin | 2AGI | 1.14 | His-57, Ser-195 pnas.orgrcsb.org |

| Calpain-1 | 1TL9 | 1.80 | Cys129 researchgate.netrcsb.org |

| SARS-CoV-2 Mpro | - | 1.7 | - nih.gov |

| Papain | - | - | Negatively charged amino acids in the active site region nih.gov |

This table is based on available data and may not be exhaustive.

These structural studies have also revealed the importance of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, in stabilizing the inhibitor-enzyme complex. nih.govresearchgate.net For example, the backbone of leupeptin forms multiple hydrogen bonds with trypsin. nih.gov In the case of papain, electrostatic forces play a crucial role in the binding of leupeptin, with negatively charged amino acids in the active site creating a favorable environment for inhibitor binding. nih.gov

This wealth of structural information is being used to guide the rational design of new leupeptin analogues with improved potency and selectivity. acs.orgmdpi.com By modifying the peptide sequence or the reactive aldehyde group, it is possible to tailor the inhibitor to fit the specific active site of a target protease. For instance, the design of hybrid inhibitors for the SARS-CoV-2 main protease has been guided by superimposing the cocrystal structures of peptidomimetic inhibitors, including those with similarities to leupeptin. acs.org

Systems Biology and Computational Approaches to Model Leupeptin's Impact on Proteostasis Networks

The interconnectedness of cellular processes means that the inhibition of specific proteases by leupeptin can have far-reaching consequences on the entire cellular system. Systems biology and computational approaches are becoming increasingly important for understanding and predicting these complex effects on proteostasis networks.

Proteostasis, or protein homeostasis, involves a complex network of pathways that regulate protein synthesis, folding, trafficking, and degradation. nih.govmdpi.com Proteases are key players in this network, and their inhibition by leupeptin can disrupt this delicate balance. acs.orgfrontiersin.org Computational models are being developed to simulate the effects of protease inhibition on proteostasis. These models can integrate data from various sources, including proteomics, transcriptomics, and metabolomics, to provide a comprehensive view of the cellular response to leupeptin treatment.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of leupeptin-protease interactions at an atomic level. researchgate.netnih.gov MD simulations can provide insights into the stability of the inhibitor-enzyme complex and the conformational changes that occur upon binding. nih.gov For example, MD simulations have been used to study the interaction of leupeptin with the TMPRSS2 protease, suggesting a strong binding affinity. nih.gov These computational approaches can also be used to predict the binding affinities of novel leupeptin analogues, thereby accelerating the drug discovery process. researchgate.net

By combining experimental data with computational modeling, researchers can build predictive models of how leupeptin and its derivatives impact cellular function. This integrated approach will be crucial for identifying new therapeutic targets within the proteostasis network and for developing more effective and specific protease inhibitors. The study of proteostasis in various diseases, such as Parkinson's disease, is revealing how the deregulation of protein synthesis and degradation contributes to pathology, highlighting the potential for therapeutic interventions that target these pathways. nih.gov

Q & A

Q. How should Leupeptin trifluoroacetate salt be prepared for use in cell-based assays, and what solvent systems are optimal?

this compound is typically dissolved in sterile water or phosphate-buffered saline (PBS) at concentrations ranging from 1–10 mM. For consistent solubility, vortexing or brief sonication may be required. Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles, which degrade peptide integrity . If solubility issues persist, test alternative solvents like dimethyl sulfoxide (DMSO) at ≤1% (v/v) to minimize cytotoxicity .

Q. What are the critical storage conditions to ensure long-term stability of this compound?

Lyophilized this compound should be stored at -20°C in a desiccated environment to prevent hygroscopic degradation. Reconstituted solutions are stable for 1–2 weeks at 4°C but should be used immediately for sensitive assays (e.g., protease inhibition studies). Long-term storage requires freezing at -80°C with inert gas purging to minimize oxidation .

Q. How does the trifluoroacetate (TFA) counterion influence solubility and experimental outcomes?

TFA enhances peptide solubility in aqueous buffers due to its strong ion-pairing properties. However, residual TFA can interfere with biological assays by altering pH, inhibiting enzymes, or perturbing protein-ligand interactions. For example, TFA concentrations >0.1% (v/v) may suppress fluorescence in protease activity assays using fluorogenic substrates .

Advanced Research Questions

Q. What methodological steps are required to convert Leupeptin from TFA salt to acetate for assays sensitive to TFA interference?

Conversion involves reversed-phase HPLC with a volatile acetate buffer (e.g., 50 mM ammonium acetate, pH 5.0). After purification, lyophilization replaces TFA with acetate ions. Validate conversion success via:

- Mass spectrometry to confirm peptide integrity.

- Ion chromatography to quantify residual TFA (<0.01% threshold).

- Circular dichroism to ensure secondary structure retention .

Q. How can researchers assess and mitigate TFA-induced artifacts in enzymatic inhibition studies?

- Control experiments : Compare inhibition kinetics of TFA-containing Leupeptin against a TFA-free control (e.g., acetate salt).

- Buffer exchange : Use centrifugal filters (3 kDa MWCO) to replace TFA with assay-compatible buffers.

- Dose-response validation : Confirm that observed inhibition is dose-dependent and not attributable to TFA’s nonspecific effects .

Q. What analytical techniques are recommended to confirm Leupeptin purity and TFA content post-synthesis?

- High-resolution LC-MS : Assess peptide purity (>95%) and detect truncations or modifications.

- Nuclear magnetic resonance (NMR) : Identify TFA-specific peaks (δ ~75 ppm for ¹⁹F NMR).

- Amino acid analysis (AAA) : Quantify peptide content and verify salt stoichiometry .

Q. How should researchers address discrepancies in Leupeptin’s inhibitory efficacy across experimental models?

- Assay optimization : Standardize protease concentrations and substrate kinetics (e.g., Km/Vmax for target proteases).

- Salt-form comparison : Test TFA, acetate, and hydrochloride salts to isolate counterion-specific effects.

- Cellular permeability studies : Use fluorescently tagged Leupeptin derivatives to quantify intracellular uptake efficiency .

Safety and Environmental Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use PPE (gloves, lab coats, safety goggles) to avoid dermal/ocular exposure.

- Conduct work in a fume hood to minimize inhalation of airborne TFA.

- Dispose of waste via certified biohazard contractors to prevent environmental contamination .

Q. How can laboratories mitigate environmental release of TFA during Leupeptin disposal?

- Neutralize TFA with 1 M sodium bicarbonate before disposal.

- Use activated carbon filtration to capture residual TFA in liquid waste.

- Adhere to institutional guidelines for hazardous waste management, referencing EPA methods for TFA quantification in effluents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.